Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester
Description
Properties
CAS No. |
20709-38-0 |
|---|---|
Molecular Formula |
C5H15N2O3PS |
Molecular Weight |
214.23 g/mol |
IUPAC Name |
3-(2-aminoethylamino)propylsulfanylphosphonic acid |
InChI |
InChI=1S/C5H15N2O3PS/c6-2-4-7-3-1-5-12-11(8,9)10/h7H,1-6H2,(H2,8,9,10) |
InChI Key |
JSGVYZIZTZNDHK-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCN)CSP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via alkylation of a diamine or aminoalkyl intermediate followed by reaction with a thiophosphorylating agent to introduce the phosphorothioate group. The key steps include:
- Preparation of the aminoalkyl intermediate with the desired diamine functionality.
- Conversion of a hydroxyl or halide precursor to a good leaving group (commonly bromide).
- Reaction of the halide-containing intermediate with a thiophosphorylating reagent such as trisodium thiophosphite or thiophosphoric acid derivatives.
- Purification and isolation of the phosphorothioate ester product.
Detailed Preparation Route
One well-documented synthetic method, closely related to the synthesis of amifostine (which shares the same core structure), involves the following steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Monoalkylation of 1,3-propanediamine | React 1,3-propanediamine with 2-chloroethanol | Forms 2-[3-(aminopropyl)amino]ethanol intermediate |
| 2 | Conversion of hydroxyl to bromide | Treat intermediate with hydrobromic acid (HBr) | Forms N-(2-bromoethyl)-1,3-propanediamine dihydrobromide |
| 3 | Thiophosphorylation | React bromide intermediate with trisodium thiophosphite | Forms phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester |
| 4 | Purification | Crystallization or other standard purification methods | Yields the final compound, often as a hydrate |
This route is supported by literature describing the synthesis of amifostine monohydrate, which is chemically identical or very closely related to the compound .
Alternative Methods and Variations
- Direct Esterification: Some methods may involve direct esterification of phosphorothioic acid derivatives with aminoalkyl alcohols under controlled conditions.
- Use of Aziridine Intermediates: The aminoalkyl chain can be introduced via aziridine ring opening reactions, where 1-(3-aminopropyl)aziridine is converted to the bromoethyl intermediate before thiophosphorylation.
- Thiophosphorylating Agents: Variations in the thiophosphorylating agent (e.g., thiophosphoryl chloride, thiophosphoric acid) can affect reaction conditions and yields.
Reaction Conditions and Optimization
- The bromination step typically requires acidic conditions with hydrobromic acid to convert the hydroxyl group to bromide efficiently.
- Thiophosphorylation is usually performed under mild heating and in aqueous or mixed solvent systems to facilitate nucleophilic substitution.
- Purification often involves crystallization from water or aqueous solvents due to the compound’s hydrophilic nature.
Summary Table of Preparation Steps
Research Findings on Preparation
- The synthetic route is robust and scalable, suitable for producing pharmaceutical-grade material.
- The use of hydrobromic acid is critical for efficient conversion of the hydroxyl intermediate to the bromide, which is a good leaving group for nucleophilic substitution.
- Thiophosphorylation with trisodium thiophosphite provides good yields and purity.
- The final compound is often isolated as a hydrate, which is stable and suitable for pharmaceutical formulations.
Additional Notes
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminoethylamino propyl chain, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted derivatives of the original compound .
Scientific Research Applications
Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aminoethylamino propyl chain allows for specific interactions with biological molecules, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Amifostine (WR-2721)
- Structure: S-(2-[(3-aminopropyl)amino]ethyl) ester of phosphorothioic acid.
- Key Differences : Shorter ethyl chain (vs. propyl in the target compound) and a secondary amine linkage.
- Biological Activity: Clinically used as a cytoprotective agent to protect normal tissues from radiation and chemotherapy toxicity. Its mechanism involves scavenging free radicals and facilitating DNA repair .
- Comparison : The target compound’s extended propyl chain may enhance hydrogen bonding capacity and metabolic stability. However, reduced lipophilicity compared to Amifostine could limit blood-brain barrier penetration .
KBR-2822 (Phosphorothioic Acid O-(2-Chloro-2,3,3-Trifluorocyclobutyl) O-Ethyl S-Propyl Ester)
- Structure : Contains a fluorinated cyclobutyl group and S-propyl ester.
- Key Differences : Bulky, halogenated substituents on the phosphorus center.
- Biological Activity: Promotes organophosphate-induced delayed polyneuropathy (OPIDP) without inhibiting neuropathy target esterase (NTE). Demonstrates that substituent bulkiness can alter toxicity profiles .
- Its primary amines may favor interactions with hydrophilic targets, unlike KBR-2822’s lipophilic structure .
Phosphorothioic Acid, S-(3-Aminopropyl) Ester
- Structure: Simplified analog with a single 3-aminopropyl chain.
- Key Differences: Absence of the secondary aminoethyl group in the alkyl chain.
- Comparison: The target compound’s additional aminoethyl group increases molecular complexity, possibly enhancing binding to enzymes or receptors requiring multidentate interactions .
Diethylaminoethyl Ester Analogs (e.g., S-[2-(Diethylamino)ethyl] O,O-Diethyl Ester)
- Structure: Tertiary diethylamino group attached via a thioester.
- Key Differences : Tertiary amines increase lipophilicity vs. primary amines in the target compound.
- Biological Activity : Likely enhanced CNS activity due to higher membrane permeability.
- Comparison : The target compound’s primary amines improve aqueous solubility, favoring systemic distribution over CNS targeting .
Comparative Data Table
Research Findings and Implications
Structural-Activity Relationships :
- Chain Length : Extending the alkyl chain (e.g., propyl vs. ethyl in Amifostine) enhances hydrogen bonding but may reduce bioavailability due to increased polarity.
- Substituent Effects : Bulky or halogenated groups (e.g., KBR-2822) correlate with neurotoxicity, while primary amines favor hydrophilic interactions .
Physicochemical Properties: The target compound’s primary amines confer high water solubility, making it suitable for intravenous administration. However, its lack of lipophilic groups may limit tissue penetration compared to tertiary amine analogs .
Potential Applications: Cytoprotection: Structural similarity to Amifostine suggests possible radioprotective or chemoprotective uses, pending validation in preclinical studies. Enzyme Modulation: Amino groups may interact with catalytic sites of esterases or kinases, offering avenues for drug development .
Biological Activity
Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester, also known as Amifostine, is a compound that has garnered attention for its biological activity, particularly in the context of cancer therapy and oxidative stress mitigation. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 214.22 g/mol. The compound features an ester functional group and an amine side chain, which are critical for its reactivity and biological interactions .
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C5H15N2O3PS |
| Molecular Weight | 214.22 g/mol |
| Functional Groups | Ester, Amine |
| Melting Point | 160-161 °C |
Amifostine acts primarily as a cytoprotective agent . Upon administration, it is converted to its active form in the body, which scavenges free radicals and enhances DNA repair mechanisms. This action is particularly beneficial in reducing the side effects associated with chemotherapy and radiation therapy by targeting pathways involved in oxidative stress and apoptosis .
Cytoprotective Effects
Research indicates that this compound demonstrates significant protective effects against oxidative stress. It has been shown to mitigate cellular damage caused by reactive oxygen species (ROS), which are often elevated during cancer treatments .
Enzyme Inhibition
Phosphorothioic acids have been studied for their potential role as enzyme inhibitors. The presence of the phosphorothioate moiety allows these compounds to interact with various biological enzymes, potentially modulating their activity. This characteristic opens avenues for further research into their use as therapeutic agents in metabolic disorders.
Case Studies and Research Findings
- Cancer Treatment : In clinical studies, Amifostine has been utilized to protect normal tissues during chemotherapy. The results indicated a reduction in xerostomia (dry mouth) and other side effects in patients undergoing head and neck radiotherapy.
- Oxidative Stress Mitigation : A study demonstrated that Amifostine significantly reduced markers of oxidative damage in patients receiving chemotherapy, suggesting its role in enhancing cellular resilience against oxidative stress .
- Neuroprotective Effects : Research has also explored the neuroprotective properties of Phosphorothioic acid derivatives in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease through modulation of oxidative stress pathways.
Future Directions
The ongoing research into this compound highlights its potential beyond cancer therapy. Investigations into its use as a protective agent against various forms of cellular damage continue to expand. Future studies may focus on:
- Mechanistic Studies : Further elucidation of the molecular pathways influenced by Amifostine.
- Broader Applications : Exploring its efficacy in other diseases characterized by oxidative stress.
- Formulation Development : Enhancing delivery methods to improve bioavailability and therapeutic outcomes.
Q & A
Q. What synthetic routes are commonly used to prepare Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester, and how is its structural integrity validated?
The synthesis typically involves esterification or thiol-phosphorylation reactions. For example, analogous compounds like Amifostine (a hydrate form) are synthesized via stepwise alkylation and phosphorylation, with protective groups for amine functionalities to prevent side reactions . Structural validation employs nuclear magnetic resonance (NMR) for confirming proton environments and phosphorus-31 NMR for verifying the phosphorothioate moiety. Mass spectrometry (MS) and elemental analysis further ensure molecular weight and purity .
Q. What cytoprotective mechanisms are attributed to this compound, and in which experimental models are they studied?
The compound (synonymous with Amifostine) acts as a radioprotectant and chemoprotectant by scavenging reactive oxygen species (ROS) via its free thiol metabolite. Its efficacy is demonstrated in murine models, where pretreatment reduces cisplatin-induced nephrotoxicity and radiation-induced DNA damage. Mechanistic studies use in vitro assays like thiobarbituric acid reactive substances (TBARS) to quantify lipid peroxidation inhibition .
Q. What storage conditions and stability parameters are critical for maintaining this compound’s integrity in research?
The compound is hygroscopic and prone to oxidation. Recommended storage includes desiccated environments at -20°C under inert gas (e.g., argon). Stability assessments via high-performance liquid chromatography (HPLC) track degradation products, such as oxidized disulfides, over time. Buffered solutions (pH 6–7) are preferred for in vitro studies to minimize hydrolysis .
Advanced Research Questions
Q. How does this compound modulate neuropathy target esterase (NTE) activity in organophosphate-induced neurotoxicity models?
Studies on structurally related phosphorothioates (e.g., KBR-2822) show that subthreshold doses promote neurotoxicity without directly inhibiting NTE. Instead, they may interact with NTE’s regulatory domains or ancillary proteins, exacerbating axonal degeneration in hen models. Electrophysiological assays (e.g., compound muscle action potential measurements) and histopathological analysis of spinal cords are used to assess neuropathic outcomes .
Q. What experimental variables explain the dual cytoprotective and neurotoxic effects reported in literature?
Dose-dependent effects are critical: cytoprotection occurs at lower doses (e.g., 50–100 mg/kg in mice), while neurotoxicity emerges at higher doses or with prolonged exposure. Route of administration (e.g., intravenous vs. oral) also impacts bioavailability. Contradictory data may arise from differences in model organisms (e.g., rodents vs. hens) or timing of adjuvant therapies. Researchers must standardize protocols and include controls for endogenous thiol levels .
Q. How can conflicting reports on enzyme inhibition profiles be resolved methodologically?
Discrepancies in NTE or acetylcholinesterase inhibition may stem from assay conditions (e.g., pH, substrate concentration) or metabolite interference. Dual-inhibition studies using purified enzymes and kinetic analysis (e.g., Lineweaver-Burk plots) clarify competitive vs. non-competitive mechanisms. Isotopic labeling (e.g., ³²P-postlabeling) can track binding sites in vivo .
Methodological Notes
- Neurotoxicity Models : Use adult hens (Gallus gallus) for OPIDP studies, as rodents lack clinical susceptibility. Monitor ataxia and histopathology over 21 days post-exposure .
- Cytoprotection Assays : Combine clonogenic survival assays (for radioprotection) with renal function markers (e.g., serum creatinine) in murine chemoprotection models .
- Analytical Techniques : Pair HPLC-MS for metabolite profiling with X-ray crystallography to resolve active conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
